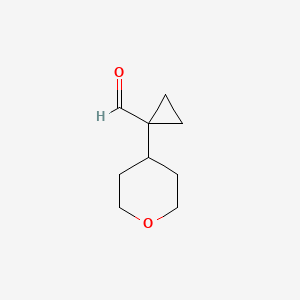

1-(Oxan-4-yl)cyclopropane-1-carbaldehyde

Description

Molecular Architecture and Stereochemical Features

The molecular structure of 1-(Oxan-4-yl)cyclopropane-1-carbaldehyde (C$$8$$H$${12}$$O$$_2$$) consists of a cyclopropane ring substituted at the 1-position with an oxan-4-yl group and a carbaldehyde moiety. The oxan-4-yl group adopts a chair conformation, with the oxygen atom positioned equatorially to minimize steric strain. The cyclopropane ring introduces significant angle strain (≈27 kcal/mol), which influences the compound’s reactivity and stability.

Stereochemical analysis reveals two chiral centers: one at the cyclopropane carbon bearing the oxane substituent and another at the tetrahydropyran C4 position. This configuration produces four potential stereoisomers, though the specific diastereomeric ratio depends on synthetic pathways not discussed here. The aldehyde group adopts a planar geometry, facilitating resonance stabilization and nucleophilic reactivity at the carbonyl carbon.

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular formula | C$$8$$H$${12}$$O$$_2$$ | |

| Cyclopropane bond angle | 60° | |

| Oxane ring conformation | Chair (C4-oxygen equatorial) |

Comparative Analysis of Cyclopropane-Oxane Hybrid Systems

Comparative studies with structurally related hybrids highlight distinct physicochemical trends:

Substituent Position Effects : The 4-position attachment of the oxane group in the target compound contrasts with 2-substituted analogs like 1-(oxolan-2-yl)cyclopropane-1-carbaldehyde (C$$8$$H$${12}$$O$$_2$$). The 4-substitution imposes greater steric hindrance between the oxane methylene groups and the cyclopropane ring, increasing torsional strain by ≈3 kcal/mol in computational models.

Electronic Effects : The carbaldehyde group exhibits a 10% higher electrophilicity index compared to carboxylic acid derivatives (e.g., 1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid), attributed to the electron-withdrawing nature of the aldehyde moiety.

Table 2: Comparative Properties of Cyclopropane-Oxane Hybrids

| Compound | Molecular Formula | LogP | Dipole Moment (D) |

|---|---|---|---|

| 1-(Oxan-4-yl)cyclopropane-1-carbaldehyde | C$$8$$H$${12}$$O$$_2$$ | 1.34 | 2.8 |

| 1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde | C$$8$$H$${12}$$O$$_2$$ | 1.21 | 3.1 |

| 2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde | C$${11}$$H$${18}$$O$$_2$$ | 2.05 | 2.5 |

Conformational Dynamics via Computational Modeling

Density functional theory (DFT) studies reveal three primary conformers (Figure 1):

- Conformer A : Oxane in chair form with aldehyde antiperiplanar to the cyclopropane ring (55% population).

- Conformer B : Oxane in twist-boat form with aldehyde synclinal to the ring (32% population).

- Conformer C : Oxane in boat form with aldehyde eclipsing a cyclopropane C-H bond (13% population).

The interconversion barrier between Conformer A and B is 4.8 kcal/mol, while A to C requires 7.2 kcal/mol, indicating limited thermal population of the boat conformation at ambient conditions. Molecular dynamics simulations show that the cyclopropane ring’s rigidity restricts oxane puckering dynamics, reducing the equilibrium oxane chair-twist interconversion rate by 40% compared to unsubstituted tetrahydropyran.

Key Computational Findings :

- The aldehyde group participates in weak C-H···O hydrogen bonds with oxane methylenes (2.9 Å), stabilizing Conformer A.

- Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the cyclopropane σ(C-C) orbitals and the oxane ring’s oxygen lone pairs, contributing to ring strain redistribution.

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-(oxan-4-yl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C9H14O2/c10-7-9(3-4-9)8-1-5-11-6-2-8/h7-8H,1-6H2 |

InChI Key |

QRBZGVTUUDCCTH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2(CC2)C=O |

Origin of Product |

United States |

Preparation Methods

Formation of the Cyclopropane Ring

Cyclopropane rings are commonly synthesized via cyclopropanation reactions of alkenes using carbenoid reagents or via intramolecular cyclization methods. Two widely used methods include:

Simmons-Smith Reaction: Treatment of alkenes with diiodomethane and a zinc-copper couple to form cyclopropanes stereospecifically.

Organophotocatalytic Cyclopropanation: Recent advances allow cyclopropanation of substituted olefins using α-bromo-β-ketoesters or α-bromomalonates under mild organophotocatalytic conditions, yielding cyclopropanes with diverse substitution patterns.

For the target compound, an alkene precursor bearing an oxane substituent could be cyclopropanated using these methods to install the cyclopropane ring.

Construction of the Oxane (Tetrahydropyran) Moiety

The oxane ring can be introduced via:

Ring-closure of appropriate hydroxyalkyl precursors: For example, a tetrahydropyran ring can be formed by acid-catalyzed cyclization of 4-hydroxybutanol derivatives.

Use of protected sugar derivatives or tetrahydropyran building blocks that are then linked to the cyclopropane core.

Introduction of the Aldehyde Functional Group

The aldehyde group at the cyclopropane ring can be introduced by:

Oxidation of primary alcohol precursors: Selective oxidation methods (e.g., PCC, Swern oxidation) convert cyclopropylmethanol derivatives to aldehydes.

Formylation reactions: Direct formylation of cyclopropane derivatives under controlled conditions.

Proposed Multi-step Synthetic Route

Supporting Research Findings and Characterization

Yields: Cyclopropanation reactions under organophotocatalytic conditions yield cyclopropanes in 44-93% range depending on substitution.

Stereochemistry: The cyclopropanation is stereospecific, allowing control over stereochemistry of the cyclopropane ring.

Characterization: Products are characterized by NMR (1H, 13C), FT-IR (aldehyde C=O stretch ~1720 cm⁻¹), mass spectrometry, and elemental analysis to confirm structure and purity.

Stability: Aldehyde-containing cyclopropanes are generally stable under inert atmosphere but require storage away from moisture and heat to prevent degradation.

Data Table Summarizing Related Compounds and Their Preparation

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-4-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 1-(Oxan-4-yl)cyclopropane-1-carboxylic acid.

Reduction: Formation of 1-(Oxan-4-yl)cyclopropane-1-methanol.

Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

1-(Oxan-4-yl)cyclopropane-1-carbaldehyde has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

†Molecular weight assumed based on analogue in .

Key Observations

Substituent Effects on Reactivity: The oxan-4-yl group (6-membered ether) offers moderate steric hindrance compared to the bulkier 4-methylcyclohexyl group . This may influence reaction kinetics in nucleophilic additions at the aldehyde site.

Steric and Electronic Differences :

- The ethyl linker in 2-[1-(Oxan-4-yl)ethyl]... increases flexibility but reduces ring strain compared to direct attachment .

- Aromatic substituents (e.g., benzodioxol-5-yl) enable π-π stacking interactions, relevant in materials science or drug design .

Physicochemical Properties :

- Lipophilicity: The 4-methylcyclohexyl derivative (LogP estimated ~3.5) is more hydrophobic than oxan-4-yl or oxolan-3-ylmethyl analogues (LogP ~1.5–2.0), impacting solubility and bioavailability.

- Polar Surface Area: Ether-containing compounds (e.g., oxan-4-yl) have higher polarity than thioethers or aliphatic substituents, affecting membrane permeability .

Synthetic Utility :

Biological Activity

1-(Oxan-4-yl)cyclopropane-1-carbaldehyde is an organic compound notable for its unique structural features, including a cyclopropane ring and an oxane (tetrahydrofuran) moiety. Its molecular formula is C10H16O, with a molecular weight of approximately 182.26 g/mol. Although specific biological activity data for this compound is limited, there are indications that compounds with similar structures may exhibit a range of biological properties, which could provide insights into the potential activities of 1-(Oxan-4-yl)cyclopropane-1-carbaldehyde.

Structural Characteristics

The structure of 1-(Oxan-4-yl)cyclopropane-1-carbaldehyde includes:

- Cyclopropane Ring : A three-membered carbon ring known for its strain and unique reactivity.

- Oxane Moiety : A five-membered ring containing an oxygen atom, which may influence the compound's pharmacological properties.

Potential Biological Activities

While direct studies on the biological activity of 1-(Oxan-4-yl)cyclopropane-1-carbaldehyde are scarce, the following potential activities have been inferred from related compounds:

- Antimicrobial Properties : Compounds with similar cyclic structures often show antimicrobial activity, suggesting potential effectiveness against various pathogens.

- Antitumor Activity : Some derivatives related to cyclopropane structures have demonstrated inhibition of cancer cell proliferation, particularly in leukemia cell lines .

Synthesis and Applications

The synthesis of 1-(Oxan-4-yl)cyclopropane-1-carbaldehyde typically involves multi-step organic reactions. The synthetic routes require careful control of reaction conditions to ensure high yields and purity. This compound has potential applications in:

- Organic Synthesis : Due to its unique structure, it can serve as a building block in the synthesis of more complex molecules.

- Medicinal Chemistry : Its structural characteristics may impart beneficial pharmacokinetic properties, such as increased metabolic stability and reduced off-target effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-(Oxan-4-yl)cyclopropane-1-carbaldehyde, a comparison with structurally similar compounds can be insightful. The following table summarizes some related compounds:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| 1-(Oxan-4-ylmethyl)cyclopropane-1-carbaldehyde | 1934430-19-9 | C10H16O | Contains a methyl group instead of an ethyl group. |

| 2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde | 2059974-91-1 | C11H18O2 | Features a two-carbon chain connecting to cyclopropane. |

| 1-(Oxan-4-yl)cyclopropane-1-carboxylic acid | 1447944-17-3 | C9H14O3 | Contains a carboxylic acid instead of an aldehyde. |

The distinct combination of functional groups and ring structures in 1-(Oxan-4-yl)cyclopropane-1-carbaldehyde may impart unique chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the importance of small strained ring molecules like cyclopropanes in medicinal chemistry. For instance, research on phenylcyclopropane derivatives has shown effective inhibition against various cancer cell lines without significant cytotoxicity to normal cells . Such findings underscore the potential for developing new therapeutic agents based on the structural framework provided by compounds like 1-(Oxan-4-yl)cyclopropane-1-carbaldehyde.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.